Propanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,3,3,3-pentafluoro-
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Overview
Description
Propanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,3,3,3-pentafluoro- is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a pentafluoroethyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be catalyzed using various reagents and conditions, such as visible-light-promoted reactions or the use of specific catalysts like Iridium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,3,3,3-pentafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce different functional groups into the pyridine ring .
Scientific Research Applications
Propanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,3,3,3-pentafluoro- has several scientific research applications:
Mechanism of Action
The mechanism by which Propanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,3,3,3-pentafluoro- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridine ring can participate in various biochemical interactions . These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as drug discovery and materials science.
Fluorinated pyridines: These compounds have a similar pyridine ring structure and are used in various chemical and biological studies.
Uniqueness
Propanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,3,3,3-pentafluoro- is unique due to the combination of its trifluoromethyl group, pyridine ring, and pentafluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in a wide range of applications .
Properties
CAS No. |
141283-57-0 |
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Molecular Formula |
C10H7F8N3O3S |
Molecular Weight |
401.24 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H7F8N3O3S/c1-25(23,24)21-6-5(2-4(3-19-6)9(13,14)15)20-7(22)8(11,12)10(16,17)18/h2-3H,1H3,(H,19,21)(H,20,22) |
InChI Key |
PVLQFURUQXYNMA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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